

N-(2-Methoxyethyl)ethylamine CAS number 34322-82-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: N-(2-Methoxyethyl)ethylamine

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An In-depth Technical Guide to **N-(2-Methoxyethyl)ethylamine** (CAS: 34322-82-2)

Abstract

N-(2-Methoxyethyl)ethylamine, with CAS number 34322-82-2, is a bifunctional secondary amine that features both a nucleophilic nitrogen center and an ether linkage. This unique structural combination makes it a versatile and valuable building block in diverse fields of chemical science. Its ability to introduce the N-(2-methoxyethyl)ethyl moiety into molecular frameworks is leveraged in organic synthesis, medicinal chemistry, materials science, and coordination chemistry. The methoxyethyl group can significantly influence the physicochemical properties of derivative molecules, such as solubility, lipophilicity, and metal-coordinating ability. This guide provides a comprehensive technical overview of its synthesis, reactivity, applications, and handling, offering field-proven insights and detailed protocols for the modern researcher.

Physicochemical and Spectroscopic Profile

Precise knowledge of a reagent's properties is fundamental to its effective application in experimental design. **N-(2-Methoxyethyl)ethylamine** is a colorless to yellow liquid under standard conditions, possessing a characteristic amine odor. Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	34322-82-2	[1][2][3]
IUPAC Name	N-ethyl(2-methoxyethyl)amine	[3][4]
Synonyms	N-Ethyl-2-methoxyethylamine	[3][4][5]
Molecular Formula	C ₅ H ₁₃ NO	[3][6]
Molecular Weight	103.17 g/mol	[3][7]
Appearance	Colorless to Almost Colorless Clear Liquid	[5]
Boiling Point	116 °C	[3]
Density	0.83 g/cm ³	[7][8]
Refractive Index (n ²⁰ /D)	~1.404 - 1.407	[7]
Purity (Typical)	>97% (GC)	[3][5][9]
SMILES	CCNCCOC	[3]
InChI Key	VGEMYWDUTPQWBN- UHFFFAOYSA-N	[3][4]

Spectroscopic Characterization

The structure of **N-(2-Methoxyethyl)ethylamine** can be unequivocally confirmed through standard spectroscopic techniques.

- ¹H NMR Spectroscopy:** The proton NMR spectrum provides a clear signature of the molecule's structure. Protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in the 2.3-3.0 ppm range.[10] The N-H proton signal is often a broad singlet with a variable chemical shift (0.5-5.0 ppm) dependent on concentration and solvent.[10] The methoxy group (CH₃O-) presents as a sharp singlet, while the ethyl and ethylene groups show characteristic splitting patterns (a triplet and quartet for the ethyl group, and two triplets for the ethylene bridge, assuming clean coupling).[11]

- ^{13}C NMR Spectroscopy: Carbons directly bonded to the electronegative nitrogen and oxygen atoms are shifted downfield. Carbons attached to the nitrogen typically appear in the 10-65 ppm region.[10]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching absorption for a secondary amine in the 3300–3400 cm^{-1} range.[12] A strong C-O stretching band for the ether linkage is also expected around 1100 cm^{-1} .
- Mass Spectrometry: In accordance with the nitrogen rule, the molecule has an odd number of nitrogen atoms, resulting in an odd molecular weight and a molecular ion peak (M^+) at an odd m/z value (103).[12] A prominent fragmentation pattern is the alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to stable, resonance-stabilized fragments.

Synthesis and Purification

The synthesis of **N-(2-Methoxyethyl)ethylamine** is primarily achieved through two established methodologies in organic chemistry: nucleophilic substitution and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness.

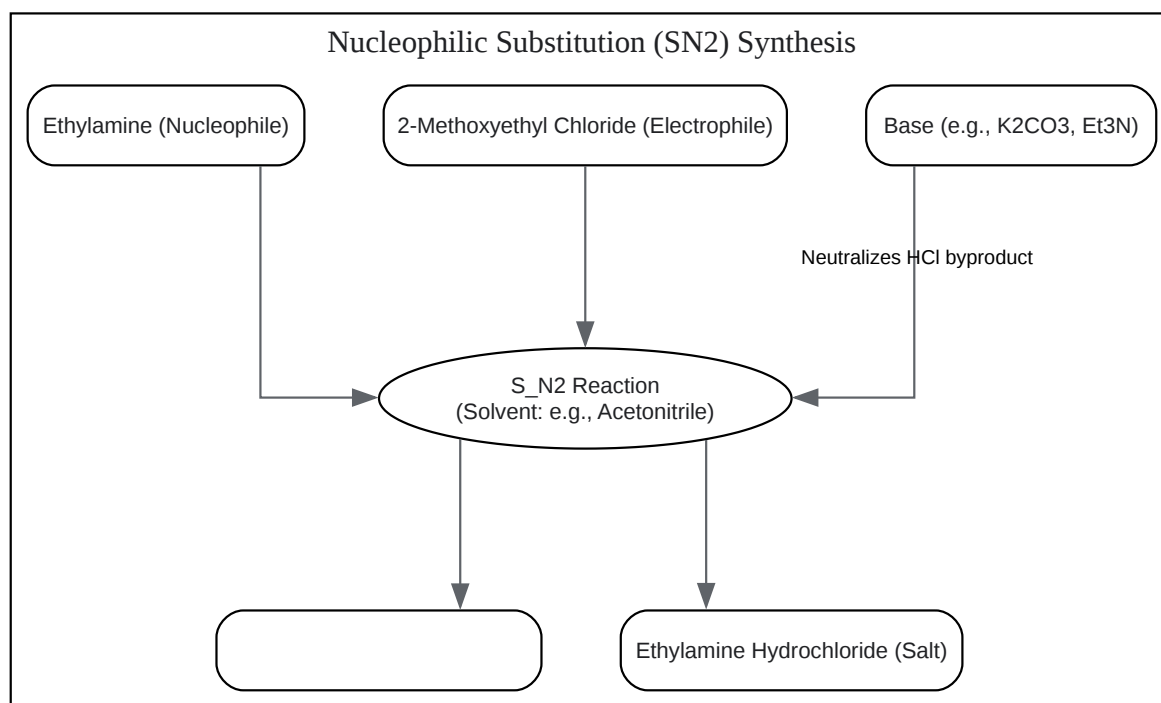
Nucleophilic Substitution Pathway

This is a foundational approach for forming C-N bonds.[13] The strategy involves the reaction of an amine nucleophile with an alkyl halide electrophile in an $\text{S}_{\text{N}}2$ reaction. For this specific target, two variations are common:

- Route A: Reaction of ethylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride).
- Route B: Reaction of 2-methoxyethylamine with an ethyl halide (e.g., ethyl bromide).

The causality behind this choice is straightforward: the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[13][14] A crucial consideration is the potential for over-alkylation. The primary product, **N-(2-Methoxyethyl)ethylamine**, is itself a nucleophile and can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium

salt.[15][16] To mitigate this, a large excess of the starting amine is typically used to ensure it is the statistically dominant nucleophile.[17] The reaction is also performed in the presence of a base to neutralize the hydrohalic acid byproduct.



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Caption: General workflow for SN2 synthesis of the target compound.

Purification

Regardless of the synthetic route, the crude product is typically purified by fractional distillation under atmospheric or reduced pressure to separate it from unreacted starting materials, byproducts, and solvent. The boiling point of 116 °C allows for effective purification by this method.[3]

Chemical Reactivity: A Tale of Two Functional Groups

The utility of **N-(2-Methoxyethyl)ethylamine** stems from the reactivity of its secondary amine, while the ether group provides structural and property-modifying influence.

Nucleophilic Nature of the Secondary Amine

The nitrogen atom's lone pair of electrons makes the molecule a potent nucleophile and a weak base.^{[13][15]} This is the basis for its most common transformations.

- **Acylation:** It readily reacts with acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form stable N-substituted amides.^{[14][18]} This reaction is fundamental for incorporating the N-(2-methoxyethyl)ethyl group into more complex structures, such as active pharmaceutical ingredients.
- **Alkylation:** As a nucleophile, it can be further alkylated with alkyl halides to produce tertiary amines.^[14] Exhaustive alkylation leads to quaternary ammonium salts, which have applications as phase-transfer catalysts or ionic liquids.
- **Reaction with Carbonyls:** It reacts with aldehydes and ketones to form enamines, as it is a secondary amine.^[14] This reactivity is a cornerstone of modern organic synthesis for C-C bond formation.

The Ether Moiety: A Modulating Influence

The methoxyethyl group is generally stable under common reaction conditions.^[13] Its primary role is to modulate the properties of the parent molecule and its derivatives. The oxygen atom can act as a hydrogen bond acceptor, which can influence solubility in protic solvents. In the context of coordination chemistry, the oxygen can act as a second donor atom, allowing ligands derived from this amine to act as bidentate chelators for metal ions.^[13]

Key Applications in Drug Development and Materials Science

The dual functionality of **N-(2-Methoxyethyl)ethylamine** makes it a strategic component in the synthesis of high-value molecules.

- **Medicinal Chemistry and Drug Discovery:** This amine is a key intermediate in the synthesis of various pharmaceuticals.^[19] The methoxyethyl group is often incorporated into drug

candidates to fine-tune their pharmacokinetic profiles. It can enhance aqueous solubility, modulate lipophilicity, and influence metabolic stability, all of which are critical parameters in drug design. For instance, it has been used in the synthesis of compounds investigated as corticotropin-releasing factor receptor antagonists, which are explored for treating stress-related disorders.[13]

- **Coordination Chemistry and Catalysis:** As a precursor for ligands, the amine is used to create chelating agents for various metal ions. The resulting metal complexes can possess catalytic activity or unique material properties.[13]
- **Materials Science:** The amine can be incorporated into polymer backbones or side chains to alter material properties. The flexible ether linkage can enhance polymer chain mobility, while the amine group provides a site for cross-linking or further functionalization.[13]

Experimental Protocol: Synthesis of N-ethyl-N-(2-methoxyethyl)acetamide

This protocol details a standard acylation reaction, a common transformation for this amine. It is a self-validating system where successful execution yields a product with distinct spectroscopic properties from the starting material.

Objective: To synthesize N-ethyl-N-(2-methoxyethyl)acetamide via acylation of **N-(2-Methoxyethyl)ethylamine** with acetyl chloride.

Materials and Reagents:

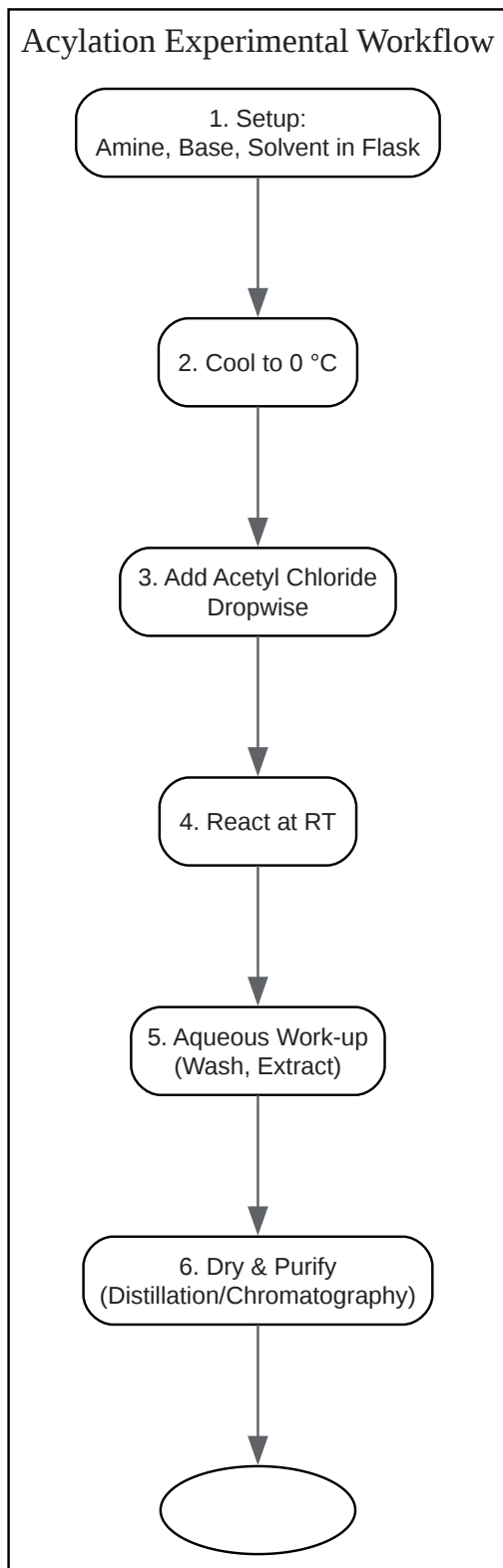
- **N-(2-Methoxyethyl)ethylamine** (CAS 34322-82-2)
- Acetyl Chloride
- Triethylamine (Et₃N) or Pyridine (as a base)
- Dichloromethane (DCM) (anhydrous)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)

- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add **N-(2-Methoxyethyl)ethylamine** (1.0 eq) and anhydrous DCM. Add triethylamine (1.1 eq) to act as a base to scavenge the HCl byproduct.
- **Cooling:** Cool the flask to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation reaction.
- **Reagent Addition:** Dissolve acetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Work-up (Quenching):** Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
- **Work-up (Extraction):** Wash the organic layer sequentially with saturated NaHCO_3 solution (to remove excess acid), water, and brine.
- **Drying and Filtration:** Dry the separated organic layer over anhydrous MgSO_4 , filter, and wash the solid with a small amount of DCM.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.
- **Purification:** Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure N-ethyl-N-(2-methoxyethyl)acetamide.

- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and MS analysis.



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Caption: Step-by-step workflow for a typical acylation experiment.

Safety and Handling

N-(2-Methoxyethyl)ethylamine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements:
 - H226: Flammable liquid and vapour.[5][20]
 - H314: Causes severe skin burns and eye damage.[5][20]
- Precautionary Measures:
 - Wear protective gloves, protective clothing, eye protection, and face protection.[20]
 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
 - IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [5][20]
- Storage Conditions:
 - Store in a well-ventilated place. Keep cool.[20]
 - The compound is listed as air sensitive; it is recommended to store under an inert gas atmosphere (e.g., Nitrogen or Argon).[5][20]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[1][2]

Conclusion

N-(2-Methoxyethyl)ethylamine is more than a simple amine; it is a strategically designed building block that offers researchers a reliable method for introducing a functionalized alkyl chain. Its predictable reactivity, combined with the property-modulating effects of its methoxyethyl group, ensures its continued relevance in the synthesis of complex organic molecules. From tuning the pharmacokinetic profiles of potential new drugs to developing novel ligands and polymers, the applications of this versatile intermediate are both broad and impactful. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in research and development.

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- To cite this document: BenchChem. [N-(2-Methoxyethyl)ethylamine CAS number 34322-82-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581336#n-2-methoxyethyl-ethylamine-cas-number-34322-82-2]

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